[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an indole moiety, and various functional groups such as amino, methoxymethyl, and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the indole moiety and other functional groups. Common reagents used in these reactions include various halogenated compounds, amines, and organometallic reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenated solvents, strong acids or bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.
Major Products Formed
The major products formed from the reactions of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thienopyridine or indole compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different functional groups.
Indole derivatives: Compounds with indole moieties and varying substituents.
Amino-substituted heterocycles: Compounds with amino groups attached to heterocyclic cores.
Uniqueness
The uniqueness of 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-9-13(10-24-2)15-16(20)17(25-18(15)21-11)19(23)22-8-7-12-5-3-4-6-14(12)22/h3-6,9H,7-8,10,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAMHGTZFVDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCC4=CC=CC=C43)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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